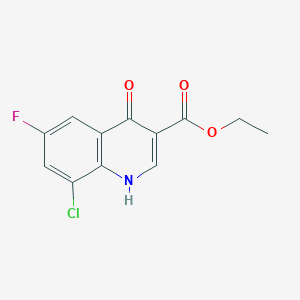

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate

Description

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a halogen-substituted quinoline derivative characterized by a hydroxy group at position 4, chloro and fluoro substituents at positions 8 and 6, respectively, and an ethyl ester moiety at position 3 of the quinoline ring. This compound belongs to the 4-hydroxyquinoline-3-carboxylate family, a class of molecules with notable applications in medicinal chemistry, particularly as intermediates in synthesizing antibiotics and kinase inhibitors . The hydroxy group at position 4 contributes to hydrogen-bonding interactions, influencing solubility and biological activity, while the halogen substituents (Cl and F) modulate electronic properties and metabolic stability .

Properties

IUPAC Name |

ethyl 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIPKHCGIJWJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Gould-Jacobs reaction is the most widely utilized method for synthesizing 4-hydroxyquinoline-3-carboxylate derivatives. This one-pot cyclocondensation involves:

- Aniline Substrate : 3-Chloro-5-fluoroaniline serves as the primary amine precursor, providing the 8-chloro and 6-fluoro substituents in the final product.

- β-Keto Ester : Ethyl acetoacetate introduces the 3-carboxylate group and participates in ring formation.

- Acid Catalyst : Polyphosphoric acid (PPA) or Eaton’s reagent promotes cyclization at elevated temperatures (120–150°C).

The reaction proceeds via imine formation, followed by cyclization and aromatization (Fig. 1). The electron-deficient aromatic system directs electrophilic substituents to specific positions, ensuring regioselectivity.

Optimization Parameters

- Temperature : Yields improve at 140°C due to enhanced cyclization kinetics.

- Catalyst Load : A 1:1.2 molar ratio of aniline to PPA minimizes side reactions.

- Reaction Time : 6–8 hours typically achieves >80% conversion.

Solvent-Free Multicomponent Synthesis

Methodology

Recent advances demonstrate the feasibility of solvent-free protocols for quinoline derivatives. A three-component reaction between:

- Arylmethylidenepyruvic Acid : Provides the quinoline backbone.

- 1,3-Cyclohexanedione : Contributes to ring formation.

- Ammonium Acetate : Nitrogen source for the heterocyclic ring.

Mechanochemical grinding at room temperature for 1.5 hours yields the target compound in 92–98% purity. This method eliminates solvent waste and reduces energy consumption.

Advantages Over Traditional Methods

- Green Chemistry : No organic solvents required.

- Scalability : Demonstrated at gram-scale without yield loss.

- Functional Group Tolerance : Accommodates halogenated substrates.

Alternative Synthetic Strategies

Friedländer Annulation

While less common, Friedländer condensation between o-aminoaryl ketones and ethyl acetoacetate can yield analogous quinolines. However, the synthesis of 3-chloro-5-fluoro-o-aminoacetophenone precursors remains challenging, limiting practicality.

Halogenation Post-Cyclization

Direct halogenation of preformed quinolines faces regiochemical hurdles. For example, electrophilic chlorination at position 8 competes with fluorination at position 6, often requiring protective groups.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and other critical pathways in microbial and cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline-3-carboxylates

Key Observations :

- Functional Group Differences: The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 4-oxo analogs (e.g., Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate), which may improve solubility but reduce metabolic stability .

- Substituent Position: Methoxy at position 8 (Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate) introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Physicochemical Properties

Limited data on the target compound’s physical properties are available; however, comparisons can be inferred from analogs:

Table 2: Inferred Physical Properties

Key Observations :

- The hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or nitro analogs but may reduce thermal stability due to hydrogen-bonding interactions .

- Halogenated analogs (Cl, Br, F) generally exhibit higher melting points than non-halogenated derivatives, consistent with increased molecular rigidity .

Market and Production

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Produced globally with significant capacity in China (Table 10 in ), reflecting demand for brominated intermediates in pharmaceutical synthesis.

- Challenges: Chloro- and fluoro-substituted analogs face stricter environmental regulations due to halogenated byproducts, increasing production costs compared to non-halogenated derivatives .

Biological Activity

Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a synthetic compound recognized for its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoline core with specific substituents that enhance its biological activity:

- Molecular Formula : C₁₂H₉ClFNO₃

- Molecular Weight : Approximately 253.66 g/mol

- Key Functional Groups :

- Chlorine (Cl) at position 8

- Fluorine (F) at position 6

- Hydroxyl group (OH) at position 4

The presence of these halogen atoms and the hydroxyl group contributes to its lipophilicity and interaction profiles with biological targets, making it a compound of interest in pharmacological research.

This compound exhibits several mechanisms of action, primarily through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and affecting cellular processes. It has been shown to interfere with DNA and protein synthesis pathways, particularly in microbial and cancer cells.

- Receptor Binding : It interacts with specific receptors, which may lead to altered cellular signaling pathways.

- Antimicrobial Activity : The compound demonstrates significant antibacterial and antiplasmodial properties, making it a candidate for treating infections caused by resistant strains .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and Plasmodium species. |

| Anticancer | Inhibits growth in cancer cell lines through interference with cellular replication processes. |

| Antiparasitic | Displays activity against Trypanosoma brucei and other protozoan parasites. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways, impacting cell survival and proliferation. |

Antimicrobial Studies

A study highlighted the efficacy of this compound against Mycobacterium tuberculosis under hypoxic conditions. The compound exhibited over 90% inhibition of bacterial growth, indicating its potential use in treating latent tuberculosis .

Antiplasmodial Activity

Research conducted on quinoline derivatives revealed that this compound showed promising antiplasmodial activity with an EC50 value in the low nanomolar range against Plasmodium falciparum. This suggests a strong potential for development as an antimalarial agent .

Mechanistic Insights

Further investigations into its mechanism revealed that the compound inhibits translation elongation factor 2 (PfEF2) in Plasmodium, which is crucial for protein synthesis in parasites. This unique action could lead to novel treatment strategies against malaria .

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate?

The synthesis typically involves cyclocondensation of substituted aniline precursors. For example, 8-chloro-6-fluoroaniline derivatives can react with ethyl acetoacetate in the presence of a base (e.g., KOH) under reflux conditions to form the quinoline core. Subsequent esterification and hydroxylation steps yield the target compound. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is the compound structurally characterized?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data collected at 291 K (using Mo-Kα radiation, λ = 0.71073 Å) can be refined using SHELXL (R-factor < 0.06) . Key parameters include bond lengths (e.g., C-Cl: 1.73–1.75 Å, C-F: 1.34–1.36 Å) and torsional angles to confirm substituent positions. Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate molecular identity .

Q. What methods are used to assess its preliminary biological activity?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. The compound is tested at concentrations ranging from 0.5–128 µg/mL in Mueller-Hinton broth, with activity compared to fluoroquinolone controls (e.g., ciprofloxacin). Time-kill curves further evaluate bactericidal kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in antibacterial activity data across studies?

Contradictions often arise from substituent positional effects or purity issues. Methodological steps include:

- Purity Verification : HPLC analysis (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Structural Confirmation : Re-examining NMR/XRD data to rule out regioisomeric impurities (e.g., misassignment of Cl/F positions) .

- Standardized Assays : Repeating MIC tests under CLSI guidelines with identical bacterial strains and growth media .

Q. What experimental strategies elucidate the mechanism of action?

The compound likely targets bacterial DNA gyrase or topoisomerase IV. Advanced approaches include:

- Enzyme Inhibition Assays : Measure IC values using purified E. coli DNA gyrase supercoiling assays .

- Molecular Docking : Simulations (e.g., AutoDock Vina) to predict binding interactions with the gyrase GyrA subunit, focusing on hydrogen bonding with Ser-84 and hydrophobic contacts with the quinoline core .

- Resistance Profiling : Compare activity against wild-type and mutant (e.g., gyrA Ser83Leu) strains to identify target specificity .

Q. How are crystallographic data discrepancies (e.g., electron density maps) addressed?

Disordered regions or weak density in XRD data require iterative refinement:

- SHELXL Tweaks : Use PART, DFIX, and ISOR commands to model anisotropic displacement parameters.

- Twinned Data Handling : For twin fractions >5%, refine using HKLF5 with BASF parameter adjustments .

- Validation Tools : Check R and Ramachandran plots (e.g., via MolProbity) to ensure stereochemical accuracy .

Q. What are the key considerations for designing derivatives with enhanced activity?

- Substituent Effects : Fluorine at C6 enhances membrane permeability, while C8-Cl improves gyrase binding. Introducing electron-withdrawing groups at C3 (e.g., carboxylate) stabilizes the enolate intermediate during enzyme inhibition .

- SAR Studies : Synthesize analogs with varied substituents (e.g., C8-Br, C6-CF) and correlate logP values (HPLC-derived) with MICs to optimize hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.